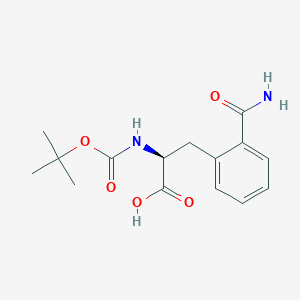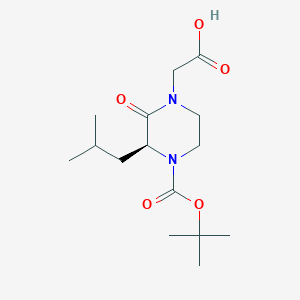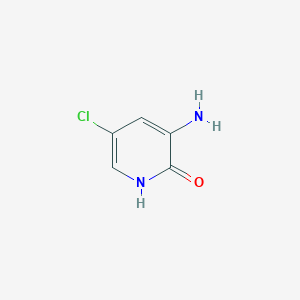
(4-(2-(ジメチルアミノ)エトキシ)フェニル)(4-ヒドロキシフェニル)メタノン
概要
説明
4-[2-(Dimethylamino)ethoxy]phenylmethanone is a synthetic organic compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . It is known for its applications in cancer research and other biochemical studies .
科学的研究の応用
Chemistry::
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in catalysis and material science research .
- Investigated for its potential biological activity , particularly in cancer research.
- Studied for its interactions with biomolecules and cellular pathways .
- Explored for its potential as a therapeutic agent in cancer treatment.
- Used in the development of diagnostic tools and biomarkers .
- Utilized in the production of specialty chemicals and pharmaceutical intermediates .
- Applied in the development of advanced materials and coatings .
作用機序
Target of Action
It is categorized under additional cancer bioactive molecules , suggesting its potential role in cancer research.
Mode of Action
Similar compounds have been noted to allow for uv light-induced covalent modification of a biological target , which could suggest a similar mechanism for this compound.
Result of Action
Given its categorization under cancer bioactive molecules , it may have potential effects on cancer cells.
Action Environment
General safety data suggests that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反応の分析
Types of Reactions::
- Oxidation: 4-[2-(Dimethylamino)ethoxy]phenylmethanone can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives .
- Reduction: The compound can be reduced to form secondary amines or alcohols depending on the reducing agents used.
- Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl rings, leading to various substituted derivatives .
- Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid .
- Reduction: Reagents like sodium borohydride or lithium aluminum hydride .
- Substitution: Conditions often involve alkyl halides or aryl halides in the presence of a base .
- N-oxide derivatives from oxidation.
- Secondary amines or alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution .
類似化合物との比較
Similar Compounds::
- 4-(2-Hydroxyethoxy)phenylmethanone
- 4-(2-Aminoethoxy)phenylmethanone
- 4-(2-Methoxyethoxy)phenylmethanone
- The presence of the dimethylamino group in 4-[2-(Dimethylamino)ethoxy]phenylmethanone imparts unique electronic properties and reactivity compared to its analogs.
- This compound exhibits distinct biological activity and mechanistic pathways that make it a valuable tool in cancer research and drug development .
特性
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18(2)11-12-21-16-9-5-14(6-10-16)17(20)13-3-7-15(19)8-4-13/h3-10,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSPGVSLKBZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173163-13-8 | |
| Record name | [4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)
![(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113358.png)
![(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113359.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113360.png)
![(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113361.png)








